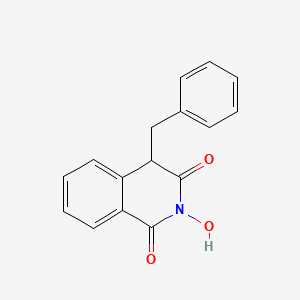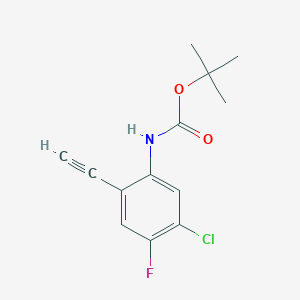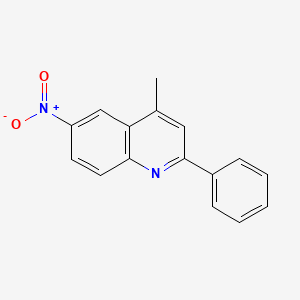
4-Methyl-6-nitro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-nitro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and proceeds through a cyclization process to form the quinoline ring.
Another method involves the Skraup synthesis, which uses aniline derivatives, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid. This method also requires an acid catalyst and high temperatures to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like peracids.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Peracids, such as m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as halogens or alkylating agents, in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-Methyl-6-amino-2-phenylquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
4-Methyl-6-nitro-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the nitro and phenyl groups, resulting in different chemical and biological properties.
6-Nitroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
2-Phenylquinoline:
Uniqueness
4-Methyl-6-nitro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets .
Properties
CAS No. |
6344-39-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-methyl-6-nitro-2-phenylquinoline |
InChI |
InChI=1S/C16H12N2O2/c1-11-9-16(12-5-3-2-4-6-12)17-15-8-7-13(18(19)20)10-14(11)15/h2-10H,1H3 |
InChI Key |
BVGCACKPKHGSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)




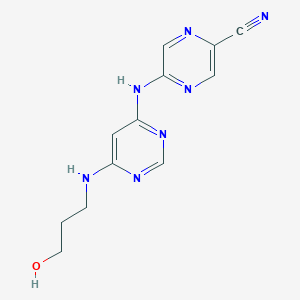
![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
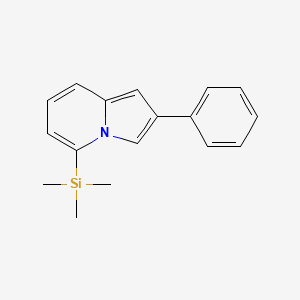

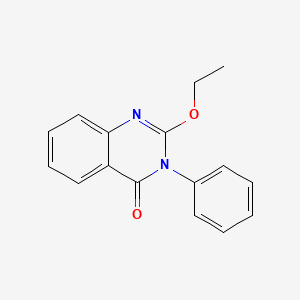
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
